![molecular formula C18H23N3O2 B14348710 N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea CAS No. 90779-42-3](/img/structure/B14348710.png)
N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with two distinct aromatic groups: a diethylamino-methylphenyl group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea typically involves the reaction of 4-(diethylamino)-2-methylaniline with 2-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Dimethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea
- N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-methoxyphenyl)urea
- N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-chlorophenyl)urea
Uniqueness
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea is unique due to the presence of both diethylamino and hydroxy groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
90779-42-3 |
|---|---|
Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[4-(diethylamino)-2-methylphenyl]-3-(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C18H23N3O2/c1-4-21(5-2)14-10-11-15(13(3)12-14)19-18(23)20-16-8-6-7-9-17(16)22/h6-12,22H,4-5H2,1-3H3,(H2,19,20,23) |
InChI Key |
GCLYFERNDUFXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


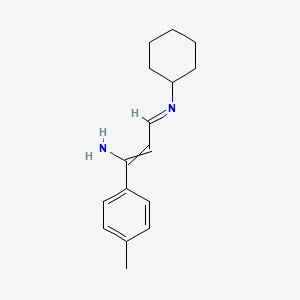
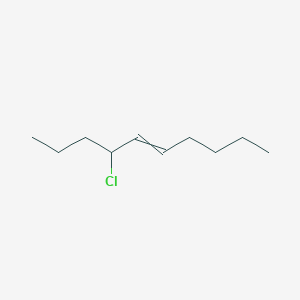
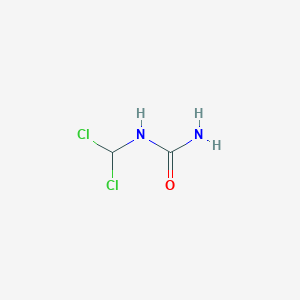
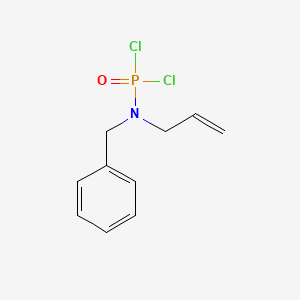
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
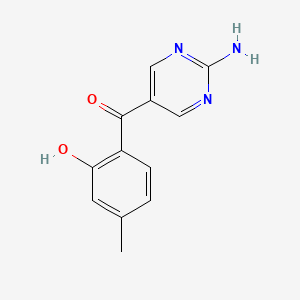
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)

![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
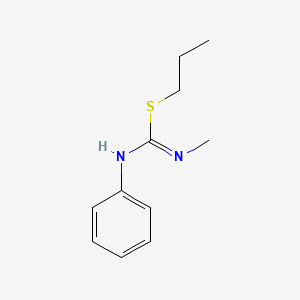
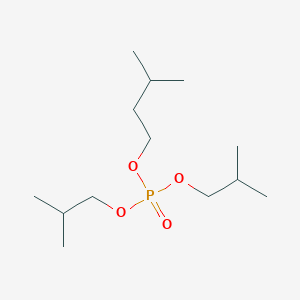
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
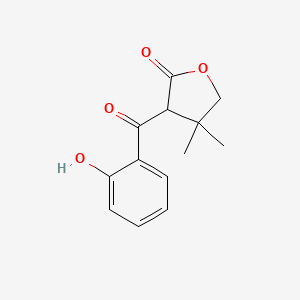
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
